

2-Methoxyquinoline-4-carboxylic acid NMR spectra

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Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carboxylic acid

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An In-depth Technical Guide to the NMR Spectra of **2-Methoxyquinoline-4-carboxylic Acid**

Authored by: A Senior Application Scientist Introduction

2-Methoxyquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.^[1] As a derivative of quinoline, a structural motif present in numerous natural products and synthetic drugs, it serves as a valuable intermediate in the synthesis of various bioactive molecules.^{[2][3]} Its molecular structure, featuring a quinoline core substituted with a methoxy group at the 2-position and a carboxylic acid at the 4-position, presents a unique electronic and steric environment.^{[4][5]}

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural elucidation of such molecules.^{[2][6]} This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of **2-methoxyquinoline-4-carboxylic acid**, grounded in fundamental principles and field-proven methodologies. We will explore the theoretical basis for the observed chemical shifts and coupling constants, present detailed protocols for sample preparation and data acquisition, and discuss advanced considerations for accurate spectral interpretation.

Theoretical Principles: Understanding the Quinoline NMR Landscape

The NMR spectrum of a substituted quinoline is a rich tapestry of information dictated by the electronic interplay between the nitrogen heteroatom and the various substituents on the bicyclic ring system.

¹H NMR Spectroscopy

Proton NMR provides critical data on the connectivity and electronic environment of hydrogen atoms in the molecule.

- The Influence of the Quinoline Core: Protons attached to the quinoline ring typically resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm.[2] The electron-withdrawing nature of the ring nitrogen atom significantly deshields adjacent protons. Consequently, the H8 proton (peri to the nitrogen) and protons on the pyridine ring portion are often found further downfield compared to those on the benzene ring portion.[2]
- Substituent Effects: The chemical shifts are further modulated by the electronic properties of the substituents.[7]
 - Electron-Donating Groups (EDGs), such as the methoxy (-OCH₃) group, increase electron density on the ring via the resonance effect. This "shields" nearby protons, causing their signals to shift upfield (to a lower ppm value).[7]
 - Electron-Withdrawing Groups (EWGs), such as the carboxylic acid (-COOH) group, decrease electron density, "deshielding" adjacent protons and shifting their signals downfield (to a higher ppm value).[7]

In **2-methoxyquinoline-4-carboxylic acid**, the methoxy group at C2 donates electron density, primarily influencing H3, while the carboxylic acid at C4 withdraws density, affecting H3 and H5. The interplay of these effects determines the final chemical shifts.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. The chemical shift range for ¹³C is much wider than for ¹H, minimizing signal overlap.[8]

- General Regions: Carbons in the quinoline aromatic system typically appear between δ 120 and 160 ppm.[8][9] The carbons directly bonded to the nitrogen (C2 and C8a) are significantly influenced by its electronegativity.
- Functional Group Carbons: The chemical shifts of the substituent carbons are highly characteristic. The methoxy carbon (-OCH₃) is expected in the δ 50-65 ppm region, while the carboxylic acid carbonyl carbon (-COOH) resonates significantly downfield, typically in the δ 165-185 ppm range.[8][10] Quaternary carbons, those without attached protons, generally show weaker signals.[8]

Predicted NMR Spectral Data for 2-Methoxyquinoline-4-carboxylic Acid

Based on the principles outlined above, we can predict the approximate ¹H and ¹³C NMR spectra. The numbering scheme used for assignment is shown below:

Chemical structure of 2-methoxyquinoline-4-carboxylic acid with atom numbering.

Predicted ¹H NMR Data

The spectrum is expected to show 7 distinct signals. The carboxylic acid proton signal may be broad and its chemical shift is highly dependent on solvent and concentration.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Notes
H3	~7.2 - 7.5	Singlet (s)	1H	Shielded by the -OCH ₃ group and adjacent to the -COOH group.
H5	~8.0 - 8.2	Doublet (d)	1H	Deshielded by proximity to the electron-withdrawing C4-COOH and the quinoline ring current.
H6	~7.5 - 7.7	Triplet (t)	1H	Typical aromatic proton on the benzene portion of the quinoline.
H7	~7.7 - 7.9	Triplet (t)	1H	Typical aromatic proton on the benzene portion of the quinoline.
H8	~8.1 - 8.3	Doublet (d)	1H	Deshielded due to the peri-effect of the nitrogen lone pair. [2]
-OCH ₃	~4.0 - 4.2	Singlet (s)	3H	Characteristic chemical shift for a methoxy group

				attached to an aromatic ring.
-COOH	> 12.0	Broad Singlet (br s)	1H	Highly deshielded acidic proton. Its visibility and position can vary significantly.

Predicted ^{13}C NMR Data

The molecule has 11 carbon atoms. Due to the lack of symmetry, 11 distinct signals are expected in the ^{13}C NMR spectrum.

Carbon Assignment	Predicted δ (ppm)	Notes
C2	~160 - 165	Attached to both nitrogen and oxygen, resulting in a downfield shift.
C3	~108 - 112	Shielded by the adjacent electron-donating $-\text{OCH}_3$ group.
C4	~140 - 145	Attached to the electron-withdrawing $-\text{COOH}$ group.
C4a	~128 - 132	Quaternary carbon at the ring junction.
C5	~125 - 129	Aromatic CH carbon.
C6	~124 - 128	Aromatic CH carbon.
C7	~130 - 134	Aromatic CH carbon.
C8	~122 - 126	Aromatic CH carbon.
C8a	~148 - 152	Quaternary carbon adjacent to nitrogen.
$-\text{OCH}_3$	~55 - 60	Typical shift for a methoxy carbon. ^[8]
$-\text{COOH}$	~168 - 172	Characteristic shift for a carboxylic acid carbonyl carbon. ^[8]

Experimental Protocols: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and systematic data acquisition.

Protocol for NMR Sample Preparation

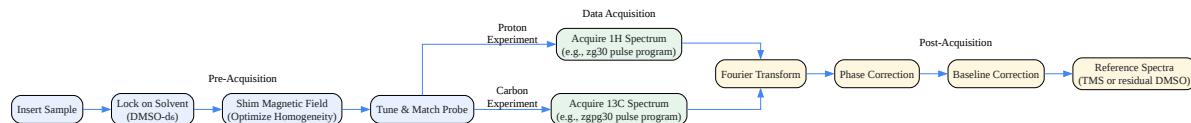
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for carboxylic acids and its ability to facilitate the observation of the exchangeable -COOH proton.

Methodology:

- Weighing: Accurately weigh 5-10 mg of high-purity **2-methoxyquinoline-4-carboxylic acid**.
- Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.
- Solubilization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any microparticulates, transfer the solution into a clean, dry 5 mm NMR tube.
- Capping: Securely cap the NMR tube and label it clearly.

Protocol for 1D NMR Data Acquisition

This workflow outlines the standard procedure for acquiring high-quality ¹H and ¹³C spectra.



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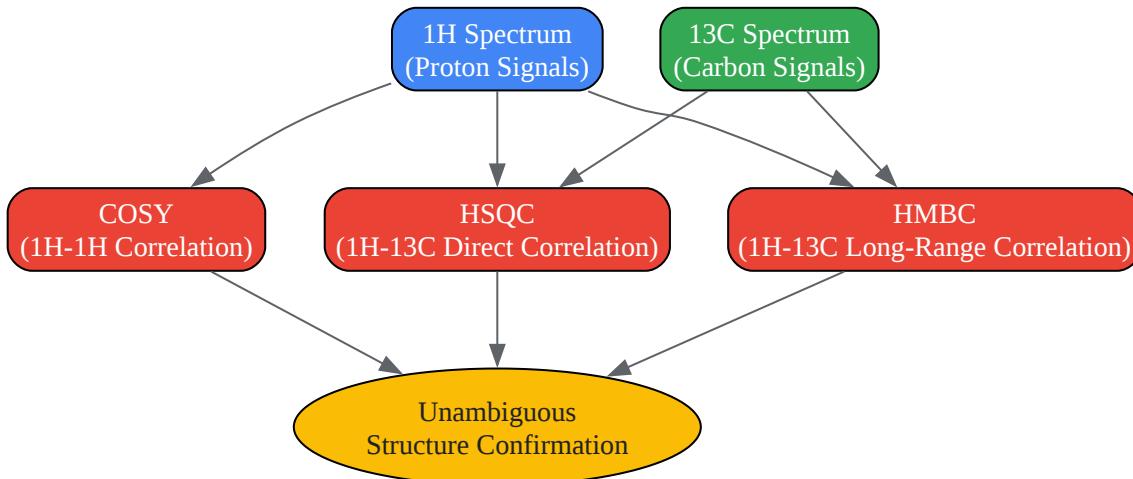
Caption: Standard workflow for 1D NMR data acquisition.

Methodology:

- **Instrument Setup:** Insert the prepared sample into the NMR spectrometer. Lock the field using the deuterium signal from the DMSO-d₆ solvent.
- **Shimming:** Optimize the magnetic field homogeneity (shimming) to achieve narrow and symmetrical peak shapes.
- **¹H Spectrum Acquisition:**
 - Load a standard proton pulse sequence.
 - Set appropriate parameters: spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), and number of scans (typically 8 or 16 for good signal-to-noise).
 - Acquire the Free Induction Decay (FID).
- **¹³C Spectrum Acquisition:**
 - Load a standard proton-decoupled carbon pulse sequence.
 - Set appropriate parameters: spectral width (~240 ppm), acquisition time (~1 s), relaxation delay (2 s), and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more), as ¹³C is much less sensitive than ¹H.
- **Processing:** Apply Fourier transformation, phase and baseline correction, and reference the spectra. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52 ppm.

Advanced Structural Verification with 2D NMR

For unambiguous assignment of all signals, especially the closely spaced aromatic protons, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable.^[7] They provide a self-validating network of correlations that confirms the molecular structure.

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Caption: Logic map for structural verification using 2D NMR.

- COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity of the H5-H6-H7-H8 spin system on the benzene ring portion.[7]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon to which it is attached, confirming the C-H pairings.[7]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key to piecing the molecular puzzle together. For instance, it can link the methoxy protons to C2 and the H3 proton to C2, C4, and C4a, definitively placing the substituents.[7]

Troubleshooting and Advanced Considerations

- Concentration Dependence: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular π - π stacking interactions in solution.[7][11]

As concentration increases, molecules may aggregate, creating shielding or deshielding effects that alter proton chemical shifts. It is therefore crucial to report the concentration at which the spectrum was acquired for reproducibility.

- **Solvent Effects:** The chemical shift of the carboxylic acid proton is highly sensitive to the solvent's hydrogen-bonding capability. In aprotic solvents like CDCl_3 , it may be very broad or not observed, whereas in DMSO-d_6 , it is typically a sharp or moderately broad singlet at a very downfield position.
- **Purity:** Impurities, including residual synthesis solvents or starting materials, can complicate spectra. A pure sample is paramount for accurate analysis.

Conclusion

The NMR spectra of **2-methoxyquinoline-4-carboxylic acid** provide a detailed fingerprint of its molecular structure. A systematic approach, beginning with an understanding of the fundamental principles governing quinoline NMR, followed by meticulous experimental execution and data analysis, enables a confident and complete structural assignment. The ^1H spectrum is characterized by a distinct set of aromatic signals influenced by the methoxy and carboxylic acid groups, while the ^{13}C spectrum confirms the full carbon framework. For absolute certainty, 2D correlation experiments like COSY, HSQC, and HMBC provide a robust, self-validating network of data that leaves no ambiguity in the final structural elucidation. This guide serves as a foundational resource for researchers employing NMR spectroscopy in the characterization of novel quinoline-based compounds.

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